![molecular formula C21H24O7 B3029658 Alkannin-beta-hydroxyisovalerate CAS No. 7415-78-3](/img/structure/B3029658.png)
Alkannin-beta-hydroxyisovalerate
説明
Alkannin-beta-hydroxyisovalerate is a phytochemical that belongs to the class of naphthoquinones . It is a naturally occurring hydroxynaphthoquinone biosynthesized in some species of the Boraginaceae family . The molecule contains a total of 52 atoms, including 24 Hydrogen atoms, 21 Carbon atoms, and 7 Oxygen atoms .
Synthesis Analysis
Alkannin-beta-hydroxyisovalerate is synthesized in plants through the acylation of shikonin or alkannin . This process is catalyzed by two enantioselective BAHD acyltransferases, shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1) . These enzymes utilize acetyl-CoA, isobutyryl-CoA, or isovaleryl-CoA as an acyl donor .Molecular Structure Analysis
The molecular structure of Alkannin-beta-hydroxyisovalerate is represented by the SMILES string:O=C(CC(O)(C)C)OC(C1=CC(=O)c2c(C1=O)c(O)ccc2O)CC=C(C)C
. The InChI representation is InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3
. Physical And Chemical Properties Analysis
Alkannin-beta-hydroxyisovalerate is a lipophilic red pigment that is sensitive to pH . It belongs to the class of naphthoquinones and has a NP-Likeness score of 2.188 .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Alkannin-beta-hydroxyisovalerate (also known as beta-Hydroxyisovalerylshikonin), focusing on six unique applications:
Antitumor Activity
Alkannin-beta-hydroxyisovalerate has shown promising antitumor properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and liver cancers . Its mechanism involves inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels that supply tumors), making it a potential candidate for cancer therapy.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes, making it a valuable agent in combating infections.
Wound Healing
Alkannin-beta-hydroxyisovalerate is known for its wound healing properties. It promotes the regeneration of skin cells and enhances collagen synthesis, which is crucial for wound repair. This compound also possesses anti-inflammatory properties, reducing swelling and accelerating the healing process. It is often used in topical formulations for treating burns, cuts, and other skin injuries.
Anti-inflammatory Effects
The anti-inflammatory effects of Alkannin-beta-hydroxyisovalerate have been well-documented. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation . This makes it a potential therapeutic agent for inflammatory conditions such as arthritis and dermatitis. Its ability to modulate the immune response further enhances its anti-inflammatory efficacy.
Antioxidant Activity
Alkannin-beta-hydroxyisovalerate exhibits strong antioxidant activity, which helps in neutralizing free radicals and protecting cells from oxidative stress . This property is beneficial in preventing cellular damage and aging, and it also contributes to the compound’s overall therapeutic potential. Antioxidants play a crucial role in maintaining cellular health and preventing chronic diseases.
Cosmetic Applications
Due to its antimicrobial, anti-inflammatory, and antioxidant properties, Alkannin-beta-hydroxyisovalerate is widely used in the cosmetic industry. It is incorporated into skincare products to treat acne, reduce inflammation, and protect the skin from oxidative damage. Its ability to promote wound healing and collagen synthesis also makes it a popular ingredient in anti-aging formulations.
These diverse applications highlight the significant potential of Alkannin-beta-hydroxyisovalerate in various fields of scientific research and medicine.
Frontiers in Pharmacology Nature ScienceOpen Frontiers in Pharmacology Nature : ScienceOpen : Frontiers in Pharmacology : Nature
将来の方向性
The future directions for research on Alkannin-beta-hydroxyisovalerate could involve further investigation of its biological properties and potential applications. This could include studying its effects on adipogenesis and life expectancy in nematodes , as well as its potential use in the treatment of certain skin diseases .
特性
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXANJRGHSFELEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alkannin-beta-hydroxyisovalerate | |
CAS RN |
87798-74-1, 7415-78-3 | |
Record name | Alkannin-beta-hydroxyisovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087798741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alkannin-beta-hydroxyisovalerate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC110263 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of beta-hydroxyisovalerylshikonin (beta-HIVS) against cancer cells?
A: Beta-HIVS exhibits its anti-cancer activity primarily through the induction of apoptosis, a process of programmed cell death. Research suggests that beta-HIVS triggers apoptosis in cancer cells via the mitochondrial pathway. This involves downregulating the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic protein Bax, leading to the release of cytochrome c from mitochondria. This, in turn, activates caspase-9 and caspase-3, ultimately resulting in apoptosis. [, , ]
Q2: How does the structure of beta-HIVS relate to its ability to inhibit protein tyrosine kinases (PTKs)?
A: Beta-HIVS is an ATP-non-competitive inhibitor of PTKs. Unlike most PTK inhibitors which share structural similarities with ATP, beta-HIVS possesses a distinct structure. Its inhibitory activity is attributed to the presence of a benzylidene moiety. It acts by competing with peptide substrates rather than ATP, suggesting a unique binding site on PTKs. []
Q3: Has beta-HIVS demonstrated synergistic effects with other anti-cancer agents?
A: Yes, studies have shown that beta-HIVS acts synergistically with cisplatin (CDDP) to inhibit the growth and induce apoptosis in human lung cancer cells (DMS114). This synergistic effect is likely attributed to the combined inhibition of tyrosine kinase activity, rather than simply increased CDDP accumulation or DNA adduct levels. []
Q4: What are the potential applications of beta-HIVS beyond cancer treatment?
A: While much of the research focuses on its anti-cancer properties, beta-HIVS has also shown antibacterial and antiviral activity. It effectively inhibits the growth of multidrug-resistant Staphylococcus and Enterococcus bacteria and demonstrates antiviral activity against herpes simplex virus type-1. [] This suggests potential therapeutic applications beyond oncology.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。